Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
“Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C17H18N2O3S . It has a molecular weight of 331.42 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H19N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10,23H,9H2,1-4H3
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.42 . The storage temperature is between 28°C . .Scientific Research Applications
1. Use as a Xanthine Oxidase Inhibitor
- Application Summary: Febuxostat, known chemically as 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a xanthine oxidase inhibitor . It is used for the treatment of hyperuricemia in patients with chronic gout .
2. Synthesis of 2-(3-Substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles
- Application Summary: A method has been developed for the synthesis of 2-(3-substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles by the reaction of 2-(3-cyano-4-isobutoxy-phenyl)-4-methyl-5-carboxy-1,3-thiazole, HCl and thiourea derivatives in 60 % ethanol-acetone .
- Methods of Application: The reaction is carried out in a 60% ethanol-acetone medium . The method provides rapid and easy access to compounds in good yields .
3. Synthesis of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
- Application Summary: This compound can be synthesized from “Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate” and is used in various chemical reactions .
4. Polymorphic Modifications of 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic Acid
- Application Summary: This application involves the creation of polymorphic modifications of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic acid . Polymorphism in pharmaceuticals refers to the ability of a drug to exist in more than one crystalline form, which can have different physical and chemical properties.
- Methods of Application: The specific methods would depend on the desired polymorph, but typically involve varying the conditions of crystallization .
- Results or Outcomes: The outcome is the production of different polymorphs of the compound, which can have different properties and potential uses in pharmaceuticals .
5. Synthesis of 2-(3-Substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles
- Application Summary: A method has been developed for the synthesis of 2-(3-substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles by the reaction of 2-(3-cyano-4-isobutoxy-phenyl)-4-methyl-5-carboxy-1,3-thiazole, HCl and thiourea derivatives in 60 % ethanol-acetone .
- Methods of Application: The reaction is carried out in a 60% ethanol-acetone medium . The method provides rapid and easy access to compounds in good yields .
- Results or Outcomes: The synthesized compounds could have potential applications in various fields, although the specific outcomes would depend on the exact nature of the substituted group and the conditions of the reaction .
6. Polymorphic Modifications of 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic Acid
- Application Summary: This application involves the creation of polymorphic modifications of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic acid . Polymorphism in pharmaceuticals refers to the ability of a drug to exist in more than one crystalline form, which can have different physical and chemical properties .
- Methods of Application: The specific methods would depend on the desired polymorph, but typically involve varying the conditions of crystallization .
- Results or Outcomes: The outcome is the production of different polymorphs of the compound, which can have different properties and potential uses in pharmaceuticals .
properties
IUPAC Name |
methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAIQMGTEPBUGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737332 | |
Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | |
CAS RN |
923942-34-1 | |
Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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